![molecular formula C9H6ClN3O2 B172170 2-Chloro-3-nitroquinolin-4-amine CAS No. 132521-67-6](/img/structure/B172170.png)
2-Chloro-3-nitroquinolin-4-amine
Overview
Description
2-Chloro-3-nitroquinolin-4-amine is a versatile material used in scientific research. Its unique properties make it valuable for various applications, ranging from drug discovery to organic synthesis .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .Chemical Reactions Analysis
The interactive chemical reaction platform, SCAN, is developed for analyzing the chemical reaction path network . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis
The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The chemistry of a biomaterial directly contributes to its interaction with biological environments .Scientific Research Applications
Synthesis and Pharmaceutical Chemistry
2-Chloro-3-nitroquinolin-4-amine and its derivatives play a significant role in pharmaceutical chemistry. They serve as crucial intermediates in the synthesis of complex molecules. For instance, their reactions under microwave-mediated conditions and Buchwald–Hartwig amination have been reported to yield significant products like the pyoverdin chromophore, a subunit of siderophores, with up to 80% yield in some cases. These methods offer an alternative route to obtain compounds with potential biological activity, demonstrating the molecule's versatility in synthetic applications (Laschat et al., 2020).
Cytotoxic Activity and Fluorescence Properties
The compound and its derivatives have been investigated for their cytotoxic activity against cancer cell lines, showcasing their potential in cancer research. The solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, for example, was designed based on structure–activity relationship studies of similar cytotoxic derivatives. These derivatives exhibit fluorescence properties, making them valuable in biochemical assays and possibly in the development of diagnostic tools or therapeutic agents (Kadrić et al., 2014).
Synthesis of Antibacterial Agents
2-Chloro-3-nitroquinolin-4-amine derivatives have been synthesized and studied for their antibacterial properties. This research is crucial in the quest for new antibiotics, especially in the face of rising antibiotic resistance. The synthesis of 8-nitrofluoroquinolone derivatives and their subsequent testing against various bacterial strains illustrate the potential of these compounds in developing new antibacterial agents. Some derivatives showed promising activity against gram-positive strains, highlighting the molecule's importance in medicinal chemistry (Al-Hiari et al., 2007).
Chemical Reactivity and Mechanistic Studies
The chemical reactivity of 2-Chloro-3-nitroquinolin-4-amine and its derivatives has been explored in various studies, providing insights into their reaction mechanisms. For instance, the mechanism of nitric oxide reactivity and fluorescence enhancement of specific probes synthesized from these compounds has been investigated, revealing valuable information about their chemical behavior. Understanding these mechanisms is crucial for designing faster-reacting probes and other applications in chemical and biological sciences (McQuade et al., 2010).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-nitroquinolin-4-amine is the non-small cell lung cancer cell line, A549 . Quinoline is an important pharmacophoric moiety, and compounds containing it have been screened against this cell line .
Mode of Action
It’s known that quinoline-based compounds, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the parasite to accumulate toxic heme, leading to its death
Biochemical Pathways
It’s known that quinoline-based compounds can affect multiple pathways, including the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
The compound is predicted to satisfy the adme profile , suggesting it may have good bioavailability.
Result of Action
One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active against the a549 cell line, with an inhibition concentration value (ic50) of 294 μM .
Future Directions
properties
IUPAC Name |
2-chloro-3-nitroquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-9-8(13(14)15)7(11)5-3-1-2-4-6(5)12-9/h1-4H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPICIQNBFNDIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619712 | |
Record name | 2-Chloro-3-nitroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-nitroquinolin-4-amine | |
CAS RN |
132521-67-6 | |
Record name | 2-Chloro-3-nitro-4-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132521-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-nitroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.